4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one
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Overview
Description
4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by a pyrazolidinone ring substituted with a 2-methylphenyl group and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 2-methylphenylhydrazine with 4,4-dimethyl-3-oxobutanoic acid under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different pyrazolidine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as bromine for bromination and nitric acid for nitration are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpyrazolidin-3-one: Similar structure but lacks the 2-methyl group on the phenyl ring.
4,4-Dimethyl-1-(2-chlorophenyl)pyrazolidin-3-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4,4-Dimethyl-1-(2-methylphenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
13047-09-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-(2-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O/c1-9-6-4-5-7-10(9)14-8-12(2,3)11(15)13-14/h4-7H,8H2,1-3H3,(H,13,15) |
InChI Key |
ATMWIFZMMKMFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(C(=O)N2)(C)C |
Origin of Product |
United States |
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